2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name this compound derives from its core benzamide scaffold substituted at positions 2 and 6 with fluorine atoms, coupled with a 1,3,4-thiadiazole-2-carboxamide group at the amide nitrogen. Systematic decomposition reveals:
- Parent chain : Benzamide (benzene ring with carboxamide group at position 1)
- Substituents :
- Fluorine atoms at C2 and C6
- N-linked carbamoyl group bearing 1,3,4-thiadiazol-2-yl moiety
The numbering scheme prioritizes the benzamide core, with the thiadiazole ring treated as a substituent. Isomeric possibilities arise from alternative substitution patterns on the thiadiazole ring and benzamide orientation. The 1,3,4-thiadiazole configuration distinguishes it from isomeric 1,2,3-thiadiazole derivatives, as confirmed by X-ray crystallography.
Table 1 : Nomenclature Comparison of Related Thiadiazole-Benzamide Compounds
| Compound Name | Substituent Positions | Thiadiazole Isomer |
|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)benzamide | Unsubstituted | 1,3,4 |
| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | C2,C4-Cl; thiazole | Not applicable |
| 5-Ethoxy-1,3,4-thiadiazol-2-yl benzamide | OEt at C5 | 1,3,4 |
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray studies of analogous compounds reveal critical structural features. The benzamide-thiadiazole system adopts a non-planar conformation with:
- Dihedral angles :
- Bond lengths :
- C=O (amide): 1.221 Å
- C-N (thiadiazole): 1.328 Å
- Hydrogen bonding :
The fluorine atoms at C2 and C6 induce electronic effects, shortening adjacent C-C bonds by 0.03 Å compared to non-fluorinated analogs. The thiadiazole ring exhibits slight puckering (deviation ≤0.05 Å from planarity), likely due to steric interactions with the carbamoyl group.
Comparative Structural Analysis with Related Benzamide-Thiadiazole Hybrids
Structural comparisons with three classes of analogs highlight unique features:
N-(1,3,4-thiadiazol-2-yl)thiazole carboxamides
Imidazo[2,1-b]thiadiazole derivatives
Halogenated benzamide-thiadiazoles
Key structural differentiators :
- The 2,6-difluoro pattern creates unique electrostatic potential surfaces, with negative regions localized near fluorine atoms (-0.32 e/Ų) versus more distributed charges in chloro derivatives.
- The carbamoyl linker allows greater rotational freedom compared to direct thiadiazole-amide bonding in patents.
Properties
CAS No. |
585570-24-7 |
|---|---|
Molecular Formula |
C10H6F2N4O2S |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
2,6-difluoro-N-(1,3,4-thiadiazol-2-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H6F2N4O2S/c11-5-2-1-3-6(12)7(5)8(17)14-9(18)15-10-16-13-4-19-10/h1-4H,(H2,14,15,16,17,18) |
InChI Key |
JCLQDWVAFWLIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NN=CS2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,4-Thiadiazole Intermediate
A common route to the 1,3,4-thiadiazole ring involves:
- Reacting hydrazine hydrate with an aryl isothiocyanate to form an aryl hydrazinecarbothioamide intermediate.
- Cyclization with carbon disulfide (CS2) under alkaline conditions (e.g., NaOH) to yield the 1,3,4-thiadiazole-2-thiol derivative.
This method was demonstrated in the synthesis of related thiadiazole derivatives, where 4-chlorophenyl isothiocyanate reacted with hydrazine hydrate, followed by CS2 treatment, to form the thiadiazole core.
Functionalization of the Thiadiazole Ring
The thiadiazole-2-thiol intermediate can be alkylated or acylated to introduce various substituents. For example, reaction with bromoacetophenone derivatives in acetone under reflux conditions leads to substituted thiadiazole derivatives.
In the context of 2,6-difluoro substitution, the thiadiazole intermediate is further reacted with 2,6-difluorobenzoyl chloride or related activated benzamide derivatives to form the carbamoyl linkage.
Coupling with 2,6-Difluorobenzamide
The final step involves coupling the thiadiazole intermediate with 2,6-difluorobenzamide or its activated form (e.g., acid chloride or anhydride) to yield the target compound:
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Bases like triethylamine or sodium hydrogencarbonate are used to neutralize the acid formed during coupling.
- Reaction temperatures range from room temperature to reflux, depending on the reactivity of the intermediates.
Representative Experimental Data and Yields
Alternative Synthetic Routes and Notes
- Some syntheses employ chloroacetaldehyde for ring closure to form imidazo[2,1-b]thiadiazole derivatives, which can be further functionalized.
- The use of sodium hydrogencarbonate as a base in ethanol under sealed tube conditions at 75-80 °C has been reported to give high yields (up to 97%) for related thiadiazole amine derivatives, indicating mild and efficient conditions for ring functionalization.
- Radiolabeling studies involving 2,6-difluorobenzamide derivatives show that multi-step syntheses (up to 9 steps) are sometimes necessary for complex analogues, but the core coupling chemistry remains consistent.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as histone deacetylase (HDAC) and tyrosine kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Benzamide and Thiadiazole Moieties
The target compound’s 2,6-difluoro substitution distinguishes it from analogs with mono-fluoro, chloro, or methoxy groups. highlights six N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives (4b–4g), providing a basis for comparison:
Key Insights :
- Fluorine vs. Chlorine : The 2,6-difluoro substitution in the target compound provides greater electronegativity and metabolic stability compared to chloro analogs (e.g., 4b), which may exhibit higher lipophilicity but lower selectivity .
- Di-Substitution vs. Mono-Substitution: The 2,6-difluoro configuration likely improves binding to biological targets (e.g., chitin synthase) due to enhanced dipole interactions, compared to mono-fluoro analogs like 4d .
Activity Comparison :
- Insecticidal Specificity : The target compound’s dichlorophenyl-thiadiazole moiety may improve affinity for insect chitin synthase compared to pyridine-containing analogs (), which lack chlorine’s hydrophobic interactions .
- Antimicrobial Potential: Fluorinated benzamides (e.g., 4d–4f) in exhibit IR and NMR profiles indicative of hydrogen-bonding capacity, a trait shared with the target compound. However, their pyridinyl-thiadiazole groups may favor bacterial target binding over insect-specific mechanisms .
Structural and Crystallographic Insights
The target compound’s crystal structure (P21/c space group) reveals a planar arrangement between the benzamide and thiadiazole rings, stabilized by intramolecular N–H⋯O hydrogen bonds (2.21 Å) . In contrast, analogs like 4g (methoxy-substituted) may exhibit greater conformational flexibility due to the OCH3 group’s steric demands, as inferred from 1H NMR data .
Biological Activity
2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with difluoro groups and a thiadiazole moiety , which contributes to its biological activity. The molecular formula is with a molecular weight of 385.37 g/mol. Its structural characteristics are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃F₂N₃O₂S |
| Molecular Weight | 385.37 g/mol |
| CAS Number | 920433-15-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Thiadiazole Ring: This can be achieved through condensation reactions involving thioketones and hydrazine derivatives.
- Fluorination: Introduction of difluoro groups via electrophilic fluorination.
- Amidation: Coupling the thiadiazole derivative with the benzamide core through amide bond formation.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
- Antiproliferative Activity: Compounds containing the thiadiazole moiety have shown promising results against human epithelial cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using MTT assays. For instance, certain derivatives displayed IC50 values in the low micromolar range against these cell lines .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Kinase Activity: Similar compounds have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. The inhibition of this pathway can significantly reduce tumor growth and metastasis .
- Induction of Apoptosis: Some studies indicate that these compounds may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) generation and cytochrome c release .
Study 1: Thiadiazole Derivatives as Anticancer Agents
A study published in Medicinal Chemistry evaluated a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives for their antiproliferative activities against MCF-7 and HCT-116 cell lines. The results indicated that specific derivatives inhibited VEGFR-2 effectively at concentrations ranging from 7.4 to 11.5 nM .
Study 2: Dual-target Inhibitors
Another investigation focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives designed as dual-target inhibitors for EGFR and HER-2. These compounds exhibited excellent anti-proliferation ability against breast cancer cells while demonstrating minimal toxicity towards normal cells . The lead compound showed significant efficacy in xenograft models.
Q & A
Q. What are the established synthetic routes for 2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide, and what reaction conditions optimize yield?
The synthesis typically begins with the preparation of the 2,6-difluorobenzamide core via the reaction of 2,6-difluoroaniline with benzoyl chloride under controlled conditions. Subsequent steps involve coupling with a functionalized 1,3,4-thiadiazol-2-yl carbamoyl group. Key intermediates are purified using column chromatography, and yields are optimized by maintaining anhydrous conditions and stoichiometric precision. For example, refluxing in acetonitrile with glacial acetic acid as a catalyst is critical for cyclization steps .
Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing precise bond lengths, angles, and dihedral angles (e.g., thiadiazole ring vs. benzene ring angles of 24.94° and 48.11°). Complement this with - and -NMR to confirm functional groups and for molecular weight validation. SC-XRD data refinement using SHELX software (e.g., SHELXL97) ensures accuracy in hydrogen-bonding patterns and intramolecular interactions .
Advanced Research Questions
Q. How do intramolecular interactions, such as hydrogen bonding, influence the compound’s crystallographic packing and stability?
Intramolecular N–H⋯O hydrogen bonds form planar six-membered rings (mean deviation: 0.0091 Å), stabilizing the molecule’s conformation. Intermolecular N–H⋯O bonds create centrosymmetric dimers in the crystal lattice, enhancing thermal stability. These interactions are critical for predicting solubility and reactivity in biological systems .
Q. What mechanistic insights explain the compound’s potential biological activity, particularly in enzyme or receptor modulation?
The fluorine atoms enhance binding affinity via electronegative interactions with target proteins, while the thiadiazole ring acts as a bioisostere for amide bonds, improving metabolic stability. In vitro studies on analogous thiadiazole derivatives show inhibition of AKT and ERK pathways, suggesting antiproliferative effects in cancer cells. Pretreatment with PDGF-BB (an AKT activator) reverses cytotoxicity, confirming pathway-specific activity .
Q. How do structural modifications (e.g., substituent variation on the thiadiazole or benzene rings) alter bioactivity compared to parent compounds?
Substituting the phenylmethoxy group with halogens (e.g., chlorine in penfluron) increases lipophilicity and membrane permeability, enhancing pesticidal activity. Conversely, replacing fluorine with methoxy groups reduces electronegativity, weakening target binding. Computational docking studies (e.g., using AutoDock Vina) can predict these effects by analyzing ligand-receptor binding energies .
Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or twinning, during refinement?
For disordered regions, use SQUEEZE in PLATON to model solvent-accessible voids. Twinned data can be processed with SHELXL’s TWIN/BASF commands, refining scale factors and orientation matrices. High-resolution datasets (e.g., ) and rigorous outlier rejection (e.g., ) improve model reliability. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
